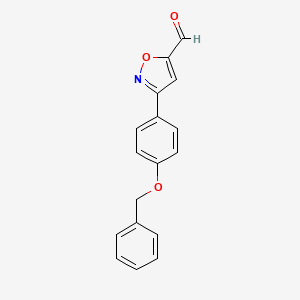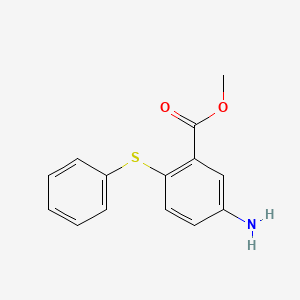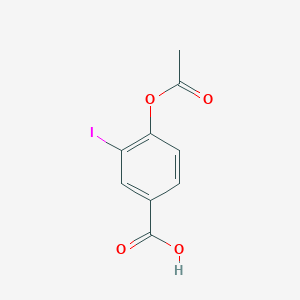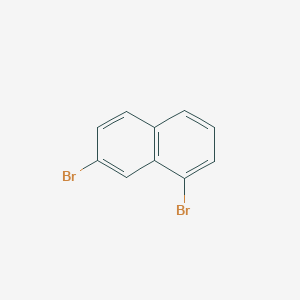
4-Propylsulfanylphenylboronic acid
Descripción general
Descripción
4-Propylsulfanylphenylboronic acid is a chemical compound with the CAS Number: 279261-73-3 and a molecular weight of 196.08 . It has a linear formula of C9H13BO2S .
Molecular Structure Analysis
The molecular structure of 4-Propylsulfanylphenylboronic acid is represented by the formula C9H13BO2S . This indicates that the molecule is composed of 9 carbon atoms, 13 hydrogen atoms, 1 boron atom, 2 oxygen atoms, and 1 sulfur atom .Aplicaciones Científicas De Investigación
Catalyst-free Self-healing Materials
A study demonstrated the use of aromatic disulfide metathesis, facilitated by bis(4-aminophenyl) disulfide as a dynamic crosslinker, in designing self-healing poly(urea–urethane) elastomers. These materials exhibit quantitative healing efficiency at room temperature without requiring a catalyst or external intervention, highlighting a potential application in developing durable and self-repairing materials (Rekondo et al., 2014).
Asymmetric Synthesis
Research into rhodium-catalyzed asymmetric construction of quaternary carbon stereocenters utilized arylboronic acids for the regioselective addition to substituted maleimides. The study achieved high regio- and enantioselectivity, opening avenues for creating complex organic molecules with precise stereocenters (Shintani et al., 2006).
Glucose-responsive Insulin Delivery Systems
Boronic acids' ability to interact with diols was leveraged in creating a glucose-responsive insulin delivery system. Utilizing 4-formylphenylboronic acid conjugated to chitosan, nanoparticles were formulated to exhibit sustained insulin release, showcasing the potential for self-regulated diabetes treatment (Siddiqui et al., 2016).
Room-Temperature Phosphorescence
An unexpected finding revealed that simple arylboronic esters exhibit room-temperature phosphorescence. This discovery challenges the notion that phosphorescent organic molecules require heavy atoms, suggesting new directions for designing organic phosphorescent materials (Shoji et al., 2017).
Bioorthogonal Coupling Reactions
The rapid formation of a stable boron-nitrogen heterocycle in dilute, neutral aqueous solution demonstrated the utility of boronic acids in bioorthogonal coupling reactions. This approach is beneficial for protein conjugation, enabling applications in biomolecular labeling and diagnostics (Dilek et al., 2015).
Safety and Hazards
The safety data sheet for 4-Propylsulfanylphenylboronic acid suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Propiedades
IUPAC Name |
(4-propylsulfanylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO2S/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6,11-12H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQOXROSRCOBHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)SCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471693 | |
| Record name | 4-PROPYLSULFANYLPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
279261-73-3 | |
| Record name | 4-PROPYLSULFANYLPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-7-chlorothieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B1609859.png)
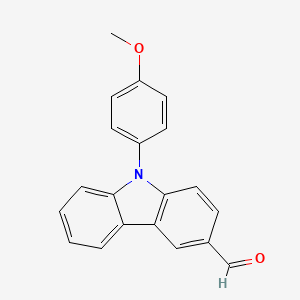

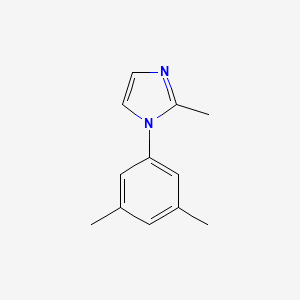
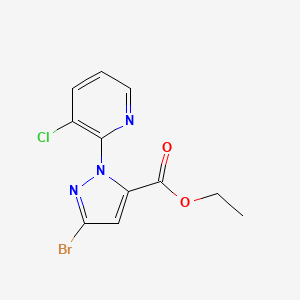

![2-(Chloromethyl)-6-iodoimidazo[1,2-A]pyridine](/img/structure/B1609867.png)
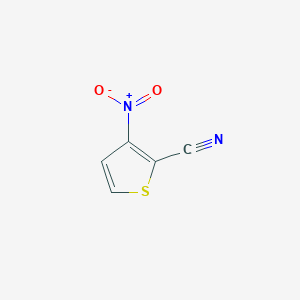
![2,5-Pyrrolidinedione, 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-, (3S,4S)-](/img/structure/B1609869.png)
